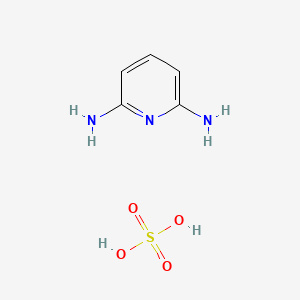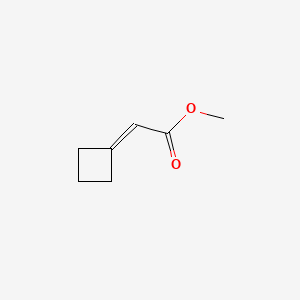
Haloperidol-1-hydroxy-2/'-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haloperidol-1-hydroxy-2/'-D-glucuronide is a metabolite of the antipsychotic drug Haloperidol. It is formed through the glucuronidation process, where a glucuronic acid molecule is attached to Haloperidol. This compound is significant in the pharmacokinetics and metabolic pathways of Haloperidol, contributing to its excretion and overall pharmacological profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-1-hydroxy-2/'-D-glucuronide involves the enzymatic glucuronidation of Haloperidol. This process typically occurs in the liver, where the enzyme uridine diphosphate-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to Haloperidol .
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the production of Haloperidol itself involves the chemical synthesis of the parent compound, followed by its metabolic conversion in biological systems .
Analyse Des Réactions Chimiques
Types of Reactions
Haloperidol-1-hydroxy-2/'-D-glucuronide primarily undergoes metabolic reactions, including:
Oxidation: Conversion back to Haloperidol through enzymatic oxidation.
Reduction: Reduction to other metabolites, although less common.
Substitution: Not typically involved in substitution reactions due to its stable glucuronide structure.
Common Reagents and Conditions
Oxidation: Enzymes such as cytochrome P450 oxidases.
Reduction: Enzymes like carbonyl reductase.
Glucuronidation: Uridine diphosphate-glucuronosyltransferase (UGT) and uridine diphosphate-glucuronic acid (UDPGA).
Major Products
Haloperidol: Through back-oxidation.
Other Metabolites: Resulting from minor reduction pathways.
Applications De Recherche Scientifique
Haloperidol-1-hydroxy-2/'-D-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Its applications include:
Pharmacokinetic Studies: Understanding the metabolism and excretion of Haloperidol.
Toxicology: Assessing the safety and potential side effects of Haloperidol.
Drug Development: Informing the design of new antipsychotic drugs with improved metabolic profiles.
Mécanisme D'action
Haloperidol-1-hydroxy-2/'-D-glucuronide itself does not exert significant pharmacological effects. its parent compound, Haloperidol, acts by nonselectively blocking postsynaptic dopaminergic D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is implicated in conditions like schizophrenia and psychosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: The parent compound.
Reduced Haloperidol: Another metabolite formed through reduction.
Haloperidol Pyridinium Metabolite: Formed through oxidation.
Uniqueness
Haloperidol-1-hydroxy-2/'-D-glucuronide is unique due to its role in the glucuronidation pathway, which is a major route for the excretion of Haloperidol. This distinguishes it from other metabolites that may undergo different metabolic processes .
Propriétés
Numéro CAS |
100442-86-2 |
|---|---|
Formule moléculaire |
C27H33ClFNO9 |
Poids moléculaire |
570.007 |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1 |
Clé InChI |
BMEZYYSQKUDMEQ-UYBBYXDNSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)










![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)

